Synthesis of 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid: A Technical Guide
Synthesis of 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2] This document provides a comprehensive overview of a feasible synthetic pathway, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.
Synthetic Pathway Overview
The synthesis of 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid can be efficiently achieved through a multi-step process. A logical and commonly employed route begins with the construction of the pyrazole core, followed by iodination and subsequent hydrolysis of an ester intermediate. This guide will focus on a three-step synthesis starting from a suitable pyrazole ester precursor.
Caption: Synthetic pathway for 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate
The initial step involves the synthesis of the core pyrazole structure, ethyl 1-methyl-1H-pyrazole-5-carboxylate. This can be achieved through various methods, a common one being the condensation of a β-dicarbonyl compound with a hydrazine derivative, followed by N-methylation. For instance, reacting an appropriate β-keto ester with methylhydrazine.
Materials:
-
Appropriate β-keto ester
-
Methylhydrazine
-
Suitable solvent (e.g., Ethanol)
-
Acid or base catalyst as required
Procedure: A general procedure involves the dropwise addition of methylhydrazine to a solution of the β-keto ester in a suitable solvent at a controlled temperature. The reaction mixture is then stirred for a specified time until completion, which can be monitored by Thin Layer Chromatography (TLC). After completion, the product is isolated through extraction and purified, typically by column chromatography.
Step 2: Synthesis of Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate
The second step is the regioselective iodination of the pyrazole ring at the 4-position. Various iodinating agents can be employed for this transformation.
Materials:
-
Ethyl 1-methyl-1H-pyrazole-5-carboxylate
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Dichloromethane
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 equivalent) in acetonitrile.
-
Add N-Iodosuccinimide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Step 3: Synthesis of 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.[3]
Materials:
-
Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (700 mg, 2.5 mmol)
-
Methanol (MeOH), Water (H₂O), Tetrahydrofuran (THF) solvent mixture (1:1:1, 15 mL)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.05 g, 25 mmol)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (700 mg, 2.5 mmol) in a 15 mL solvent mixture of MeOH/H₂O/THF (1:1:1 v/v/v), add lithium hydroxide monohydrate (1.05 g, 25 mmol).[3]
-
Stir the reaction solution at 25 °C for 2 hours.[3]
-
After the reaction is complete, concentrate the mixture under reduced pressure.[3]
-
Adjust the pH of the residue to 4 with 1N HCl.[3]
-
Extract the aqueous phase with ethyl acetate.[3]
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous Na₂SO₄.[3]
-
Concentrate the organic layer under reduced pressure to obtain crude 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid.[3]
Quantitative Data
The following table summarizes the key quantitative data for the final step of the synthesis.
| Parameter | Value | Reference |
| Starting Material | Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate | [3] |
| Product | 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid | [3] |
| Crude Yield | 98% (623.0 mg) | [3] |
| Purity | Used directly in the next step without further purification | [3] |
| Melting Point | 242 °C (lit.) | [3] |
| Molecular Formula | C₅H₅IN₂O₂ | [2] |
| Molecular Weight | 252.01 g/mol | [2] |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the hydrolysis of ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate.
Caption: Workflow for the hydrolysis of the ethyl ester intermediate.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid. By following the outlined steps and utilizing the provided quantitative data, researchers can reliably produce this important chemical intermediate for further applications in drug discovery and development. The methodologies described are based on established chemical principles and offer a solid foundation for the successful synthesis of the target compound.
References
- 1. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID CAS#: 75092-30-7 [amp.chemicalbook.com]
